molecular formula C8H7NO2 B1424467 3-Hydroxymethylbenzo[d]isoxazole CAS No. 181144-26-3

3-Hydroxymethylbenzo[d]isoxazole

Cat. No. B1424467
M. Wt: 149.15 g/mol
InChI Key: NZBMDFKAIJJQJR-UHFFFAOYSA-N
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Description

3-Hydroxymethylbenzo[d]isoxazole is a chemical compound with the CAS Number: 181144-26-3 and a molecular weight of 149.15 . It is also known by its IUPAC name, 1,2-benzisoxazol-3-ylmethanol . It is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 3-Hydroxymethylbenzo[d]isoxazole is represented by the linear formula C8H7NO2 . The InChI code for this compound is 1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 .


Chemical Reactions Analysis

Isoxazoles, including 3-Hydroxymethylbenzo[d]isoxazole, are often synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another common method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

3-Hydroxymethylbenzo[d]isoxazole is a white to yellow solid at room temperature . It has a molecular weight of 149.15 .

Scientific Research Applications

Catalytic Synthesis in Medicinal Chemistry

One significant application of 3-Hydroxymethylbenzo[d]isoxazole is in the field of medicinal chemistry, particularly in the synthesis of isoxazoles. A study by Allegretti and Ferreira (2013) demonstrated the use of catalytic platinum to cyclize propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, forming differentially substituted isoxazoles. This process was highlighted in the synthesis of antirhinovirus analogues, underlining its importance in medicinal chemistry (Allegretti & Ferreira, 2013).

Corrosion Inhibition

In the field of materials science, 3-Hydroxymethylbenzo[d]isoxazole derivatives have been explored as corrosion inhibitors. For instance, a 2005 study by Narváez, Cano, and Bastidas investigated 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in a H2SO4–HF–H2O2 pickling solution. Their findings suggest that these compounds could be effectively used to protect metals from corrosion (Narváez, Cano, & Bastidas, 2005).

Anticancer Activity

In the pharmaceutical industry, certain isoxazole derivatives have been evaluated for their potential anticancer properties. Badiger, Khatavi, and Kamanna (2022) reported on the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives and their subsequent in vitro evaluation against lung cancer cells. Their research contributes to the ongoing exploration of novel anticancer agents (Badiger, Khatavi, & Kamanna, 2022).

Synthesis of Liquid Crystalline Compounds

In materials science, 3-Hydroxymethylbenzo[d]isoxazole derivatives have been used in the synthesis of liquid crystalline compounds. Bezborodov et al. (2003) synthesized new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles, demonstrating the application of these compounds in the development of materials with unique properties (Bezborodov et al., 2003).

Safety And Hazards

The safety information available indicates that 3-Hydroxymethylbenzo[d]isoxazole may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the significance of isoxazole in drug discovery, there is a continuous effort to develop new eco-friendly synthetic strategies . The focus is on developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions . This includes the exploration of chemoselective pathways to synthesize isoxazole derivatives using a completely metal-free catalyst .

properties

IUPAC Name

1,2-benzoxazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBMDFKAIJJQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705317
Record name (1,2-Benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isoxazol-3-ylmethanol

CAS RN

181144-26-3
Record name 1,2-Benzisoxazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181144-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2-Benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

589 mg (3.0 mmol) of ethyl 1,2-benzoisoxazole-3-carboxylate in solution in 10 ml of tetrahydrofuran are added to a suspension of 129 mg (3.5 mmol) of lithium aluminum hydride in 5 ml of tetrahydrofuran. The reaction mixture is stirred for one hour at 60° C. and then treated by adding 2 ml of methanol dropwise, filtered through celite and rinsed with ethyl acetate. The organic phases are combined, dried over sodium sulfate and evaporated. The residue obtained is purified by chromatography on silica gel, elution being carried out with a 60/40 heptane/ethyl acetate mixture. 180 mg (39%) of benzoisoxazol-3-ylmethanol are obtained in the form of a white solid.
Quantity
589 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethylbenzo[d]isoxazole
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3-Hydroxymethylbenzo[d]isoxazole
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3-Hydroxymethylbenzo[d]isoxazole
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3-Hydroxymethylbenzo[d]isoxazole
Reactant of Route 5
3-Hydroxymethylbenzo[d]isoxazole
Reactant of Route 6
Reactant of Route 6
3-Hydroxymethylbenzo[d]isoxazole

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